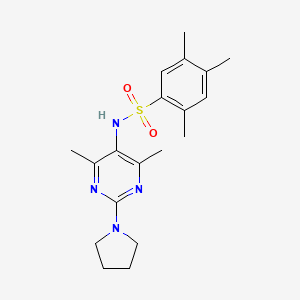

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

Descripción

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethyl and pyrrolidinyl groups, coupled with a trimethylbenzenesulfonamide moiety.

Propiedades

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-12-10-14(3)17(11-13(12)2)26(24,25)22-18-15(4)20-19(21-16(18)5)23-8-6-7-9-23/h10-11,22H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGDNZDTENGSQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a complex structure that includes a pyrimidine ring substituted with a pyrrolidine moiety and a sulfonamide group. The presence of dimethyl groups on the pyrimidine enhances its steric properties, potentially influencing its interactions with biological targets.

Research indicates that N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Receptor Modulation : It may interact with various receptors, including those involved in pain signaling and inflammation.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activity.

Biological Activity Data

The following table summarizes the biological activities reported for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide and related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | Potential anti-inflammatory and analgesic effects | |

| 2-(Pyrrolidin-1-yl)pyrimidine | Antagonist of vanilloid receptor 1 | |

| Thieno[3,2-b]pyridine | Anticancer properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Anti-inflammatory Effects : A study demonstrated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide may have therapeutic potential in treating inflammatory diseases.

- Anticancer Potential : Research on pyrimidine derivatives has shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation.

- Antimicrobial Activity : Preliminary tests indicated that this compound could inhibit the growth of certain bacterial strains. Its sulfonamide group may contribute to this activity by interfering with bacterial folate synthesis.

Comparación Con Compuestos Similares

Structural Analysis

The compound differs significantly from the three stereoisomers (m, n, o) reported in Pharmacopeial Forum (2017) . Key structural contrasts include:

| Feature | Target Compound | Compounds m, n, o |

|---|---|---|

| Core Structure | Pyrimidine ring with sulfonamide | Hexan backbone with acetamido and phenoxy groups |

| Functional Groups | 2,4,5-Trimethylbenzenesulfonamide, pyrrolidin-1-yl | 2,6-Dimethylphenoxy, tetrahydropyrimidin-1(2H)-yl, and peptide-like amide linkages |

| Stereochemistry | No explicit stereocenters in name (likely achiral or racemic) | Multiple stereocenters (e.g., 2S,4S,5S in compound m) |

| Molecular Weight | Estimated ~400–450 g/mol (based on structure) | Higher (~600–650 g/mol due to extended peptide chains) |

Pharmacological Implications

- Target Compound: The pyrimidine-sulfonamide scaffold is often associated with kinase or carbonic anhydrase inhibition.

- Compounds m, n, o: Their peptide-like structure and stereochemical complexity suggest applications in protease inhibition or receptor targeting. The 2,6-dimethylphenoxy group in these analogs could confer selectivity for hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compounds m, n, o |

|---|---|---|

| Solubility | Moderate (sulfonamide enhances aqueous solubility) | Low (lipophilic hexan backbone and aromatic groups) |

| Metabolic Stability | Likely stable (lack of ester/amide hydrolysis sites) | Susceptible to enzymatic cleavage (amide linkages) |

| Synthetic Complexity | Moderate (few stereocenters) | High (multiple stereocenters requiring resolution) |

Research Findings and Challenges

- Stereochemical Impact : The stereoisomers m, n, o exhibit distinct biological activities due to their stereochemistry, as reported in Pharmacopeial Forum . In contrast, the target compound’s lack of explicit stereocenters simplifies synthesis but may limit target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.